molecular formula C10H9NO3 B2926219 2-Methyl-3-oxoisoindoline-4-carboxylic acid CAS No. 14262-20-5

2-Methyl-3-oxoisoindoline-4-carboxylic acid

Cat. No.: B2926219
CAS No.: 14262-20-5
M. Wt: 191.186
InChI Key: DUMZHWJYINJEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-oxoisoindoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3 It is a derivative of isoindoline, characterized by the presence of a carboxylic acid group at the fourth position, a keto group at the third position, and a methyl group at the second position

Scientific Research Applications

2-Methyl-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoindoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxoisoindoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyisoindoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated isoindoline derivatives.

Comparison with Similar Compounds

  • 2-Allyl-3-oxoisoindoline-4-carboxylic acid
  • 2-Phenyl-3-oxoisoindoline-4-carboxylic acid
  • 2-Methyl-3-oxoisoindoline-1-carbonitrile

Comparison: Compared to its analogs, 2-Methyl-3-oxoisoindoline-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position and the methyl group at the second position. These structural features influence its reactivity and biological activity, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-methyl-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-5-6-3-2-4-7(10(13)14)8(6)9(11)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZHWJYINJEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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